molecular formula C15H20N4O B2848031 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034393-18-3

4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2848031
CAS No.: 2034393-18-3
M. Wt: 272.352
InChI Key: NONVLPBVYDILGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine is a synthetic chemical compound of interest in medicinal chemistry and chemical biology research. This molecule features a piperazine core, a common scaffold in pharmaceutical agents known for its ability to improve solubility and serve as a linker, which is substituted with a cyclohex-3-ene-1-carbonyl group and a pyridazine ring. The pyridazine moiety, a nitrogen-containing heteroaromatic system, is often explored for its hydrogen-bonding capacity and potential pharmacological activity . The presence of the cyclohex-3-ene ring introduces a three-dimensional structure and a potential site for further chemical modification, making this compound a valuable versatile building block for developing novel chemical probes or libraries for high-throughput screening. Researchers may utilize it in structure-activity relationship (SAR) studies, particularly in the design and synthesis of molecules targeting neurological disorders or other therapeutic areas. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(4-pyridazin-4-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c20-15(13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-6-7-16-17-12-14/h1-2,6-7,12-13H,3-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONVLPBVYDILGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine features a pyridazine core substituted at the 4-position with a piperazine moiety, which is further acylated by a cyclohex-3-ene-1-carbonyl group. The synthesis of this compound requires sequential functionalization of the pyridazine ring, introduction of the piperazine linker, and final acylation with cyclohex-3-ene-1-carbonyl chloride. Key challenges include regioselective substitution, stability of the cyclohexene ring during reactions, and purification of intermediates.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

  • Pyridazine core : Serves as the aromatic base for nucleophilic substitution.
  • Piperazine linker : Introduced via alkylation or coupling reactions.
  • Cyclohex-3-ene-1-carbonyl group : Attached through acylation or carbamate formation.

Retrosynthetic pathways suggest two viable routes:

  • Route A : Pyridazine → Piperazine substitution → Acylation.
  • Route B : Pre-functionalized piperazine intermediate → Coupling with pyridazine → Acylation.

Preparation of Key Intermediates

Synthesis of 4-Chloropyridazine

4-Chloropyridazine is a critical precursor for nucleophilic aromatic substitution. It is typically synthesized via chlorination of pyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-hydroxy-5-nitropyridine undergoes chlorination with POCl₃ at 120°C to yield 2,3-dichloro-5-nitropyridine, which is subsequently reduced to the dichloropyridazine intermediate.

Piperazine Functionalization

Piperazine derivatives are prepared by alkylation or acylation. In one protocol, 1-(4-hydroxyphenyl)piperazine is acetylated using acetic anhydride to improve solubility, followed by coupling with dichloropyridazine in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This step introduces the piperazine moiety to the pyridazine ring.

Cyclohex-3-ene-1-carbonyl Chloride Synthesis

Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride. This intermediate is highly reactive and must be used immediately to avoid decomposition.

Final Coupling and Acylation

The piperazine-substituted pyridazine intermediate undergoes acylation with cyclohex-3-ene-1-carbonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC). Purification by column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Representative Reaction Scheme:
$$
\text{Pyridazine-Piperazine} + \text{Cyclohex-3-ene-1-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Optimization and Reaction Conditions

Solvent and Base Selection

  • Solvents : DMF and DCM are preferred for their ability to dissolve polar intermediates and facilitate acylation.
  • Bases : Cs₂CO₃ and TEA are effective for deprotonation without side reactions.

Temperature and Time

  • Acylation proceeds optimally at 0–25°C over 12–24 hours.
  • Higher temperatures risk cyclohexene ring opening or decomposition.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 6.20–6.40 ppm (cyclohexene protons), δ 3.50–4.10 ppm (piperazine CH₂), and δ 8.10–8.30 ppm (pyridazine aromatic protons).
  • ¹³C NMR (126 MHz, CDCl₃) : Carbonyl resonance at δ 170–175 ppm, pyridazine carbons at δ 150–160 ppm.
  • FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), and 3050 cm⁻¹ (C-H alkene).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 342.4 [M+H]⁺, consistent with the molecular formula C₁₉H₂₆N₄O₂.

Comparative Analysis of Synthetic Routes

Route Yield (%) Purity (%) Key Advantage Limitation
A 62 98 Fewer steps Low regioselectivity
B 75 95 High purity Costly intermediates

Data adapted from analogous syntheses.

Applications and Research Outcomes

While direct pharmacological data for this compound are limited, structural analogs demonstrate:

  • Anticancer activity : Pyridazine derivatives inhibit HepG2 cell proliferation (IC₅₀ = 12–18 μM).
  • Antioxidant properties : Scavenging of DPPH radicals (EC₅₀ = 45–60 μM).

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine exhibit antidepressant properties. A study demonstrated that derivatives with piperazine structures can modulate serotonin receptors, leading to enhanced mood regulation. This suggests potential use in treating depression and anxiety disorders .

Antitumor Effects

Preliminary studies have shown that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Properties

The neuroprotective effects of similar compounds have been documented, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neuroprotection .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive-like behavior in animal models .
Study 2Assess antitumor activityShowed dose-dependent inhibition of tumor cell lines; apoptosis was confirmed via flow cytometry .
Study 3Investigate neuroprotective effectsIndicated reduced neuroinflammation and improved cognitive function in mouse models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent on Piperazine Key Functional Groups Reported Activities
4-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine Pyridazine (4-position) Cyclohex-3-ene-1-carbonyl Ketone, cycloalkene Not explicitly reported
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine (6-position) 3-(4-Chlorophenoxy)propyl Chloro, ether, alkyl chain Antibacterial, antiviral
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Acetic acid derivative 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Carboxylic acid, Fmoc Peptide synthesis (protecting group)

Structural and Electronic Differences

Pyridazine Substitution Pattern :

  • The target compound is substituted at the 4-position of pyridazine, whereas the analog in is substituted at the 6-position with an additional chloro group. Positional differences can significantly alter electronic distribution, affecting binding affinity to biological targets .

Piperazine Substituents: Cyclohexene Carbonyl: Introduces a hydrophobic cycloalkene ring and a hydrogen-bond-accepting ketone. This may enhance membrane permeability compared to the 3-(4-chlorophenoxy)propyl group in , which contains a polar ether and electron-withdrawing chloro substituent . Fmoc Group (): The bulky fluorenylmethoxycarbonyl moiety is typically used for amine protection in peptide synthesis, contrasting with the target compound’s smaller, bioactive-oriented substituent .

Bioactivity Implications: The 3-chloro-pyridazine analog’s antibacterial and antiviral activities are attributed to its chloro and phenoxy groups, which may interfere with microbial enzyme systems . The target compound’s cyclohexene carbonyl could modulate selectivity for eukaryotic vs. prokaryotic targets due to increased lipophilicity.

Q & A

Q. What methodologies are recommended for comparative pharmacokinetic analysis of this compound and its analogs?

  • Methodological Answer :
  • In Vitro Assays : Measure permeability (Caco-2 cells), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes) .
  • In Vivo Profiling : Administer compounds to Sprague-Dawley rats (IV/PO) and quantify plasma levels via LC-MS/MS .
  • Compartmental Modeling : Use Phoenix WinNonlin to derive AUC, Cmax, and t₁/₂ values for bioavailability comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.